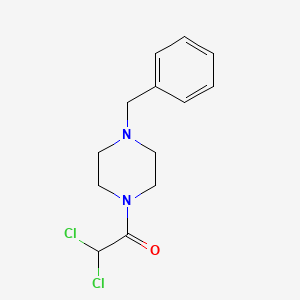
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one is a chemical compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone is the oxidoreductase proteins . These proteins play a crucial role in various biological processes, including metabolism and detoxification.
Mode of Action
The compound interacts with its targets, the oxidoreductase proteins, through a process known as docking . The docking studies with the crystal structure of oxidoreductase proteins suggest that the compound fits nicely in the active site of these proteins and interacts with the zinc ion along with three histidine residues in the active site .
Biochemical Pathways
It is known that the compound has a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma . It increases serotonin concentrations in the extracellular fluids surrounding the cell, thereby increasing activation .
Pharmacokinetics
Related compounds such as benzylpiperazine have been found to be metabolized in the liver and excreted renally . The bioavailability of the compound is currently unknown .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its primary targets, the oxidoreductase proteins. The compound’s interaction with these proteins can lead to changes in various biological processes, potentially leading to significant antibacterial and antifungal activity .
Biochemical Analysis
Biochemical Properties
It is known that benzylpiperazine derivatives can interact with various enzymes and proteins . The nature of these interactions is likely to be complex and may involve both covalent and non-covalent bonds .
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one typically involves the reaction of 4-benzylpiperazine with 2,2-dichloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-Benzylpiperazine and 2,2-dichloroacetyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: 4-Benzylpiperazine is dissolved in the solvent, and 2,2-dichloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The dichloroethanone group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, reduction with sodium borohydride can convert the ketone group to an alcohol.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids/bases, leading to the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Comparison with Similar Compounds
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethan-1-one can be compared with other benzylpiperazine derivatives and dichloroethanone-containing compounds:
Benzylpiperazine Derivatives: Compounds such as 1-benzylpiperazine and its substituted derivatives share similar structural features but differ in their biological activities and applications.
Dichloroethanone Compounds: Other dichloroethanone-containing compounds may exhibit different reactivity and biological properties due to variations in their substituents and overall structure.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2,2-dichloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c14-12(15)13(18)17-8-6-16(7-9-17)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMOOKHKAKFYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
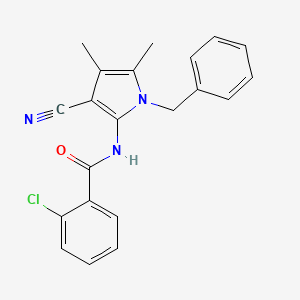
![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)
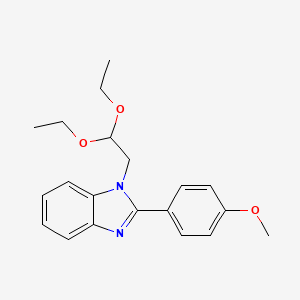
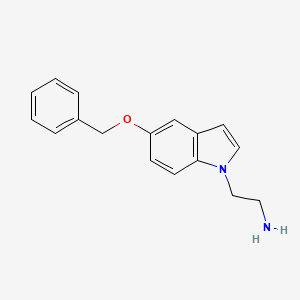
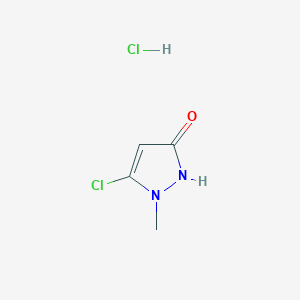
![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)
![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)


![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)
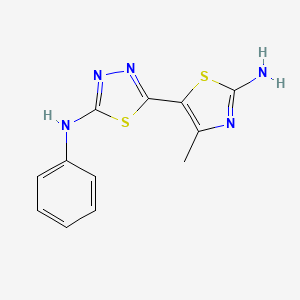
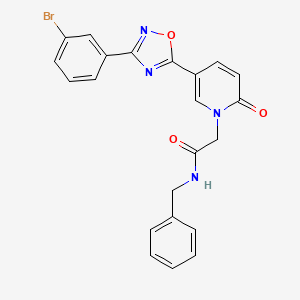
![tert-butyl N-[(3-methylphenyl)methyl]carbamate](/img/structure/B2740286.png)
![3-(3-chlorobenzo[b]thiophen-2-yl)-5-(cinnamylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2740287.png)
